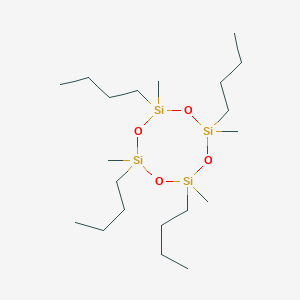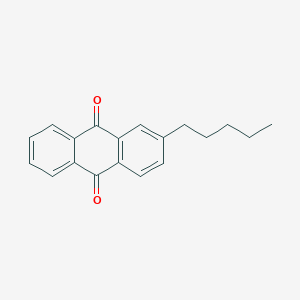
Iron boride (Fe2B)
Beschreibung
Iron boride (Fe2B) is a useful research compound. Its molecular formula is BFe2 and its molecular weight is 122.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron boride (Fe2B) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron boride (Fe2B) including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Iron boride (Fe2B) primarily targets the surface of materials, particularly steel substrates . The compound forms a hardening coating on the surface, enhancing the material’s properties such as hardness, wear resistance, and corrosion resistance .
Mode of Action
Iron boride interacts with its target through a process known as boriding . This thermochemical process involves the diffusion of boron atoms into the surface layer at high temperatures . The result is the formation of iron boride phases, including Fe2B and FeB . The Fe2B phase is preferred due to its less brittle nature compared to FeB .
Biochemical Pathways
The formation of iron boride involves a series of reactions that occur during the boriding process . The process starts with the diffusion of boron atoms into the surface layer of the material at high temperatures . This leads to the formation of iron boride phases, including Fe2B and FeB . A phase homogenization step can be adapted to eliminate the brittle FeB layer .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of materials science, we can consider the analogous properties of iron boride. The ‘absorption’ and ‘distribution’ of boron atoms occur during the boriding process, where boron atoms diffuse into the surface layer of the material . The ‘metabolism’ can be considered as the formation of iron boride phases
Result of Action
The result of iron boride’s action is the formation of a hard, wear-resistant, and corrosion-resistant coating on the surface of the material . This coating enhances the material’s properties, making it more durable and long-lasting . For instance, a 40-µm-thick Fe2B layer exhibiting 1700 ± 100 HV on the surface can be grown with excellent adhesion to the substrate .
Action Environment
The action of iron boride is influenced by several environmental factors, including temperature, processing time, and the presence of other elements . For instance, the boriding process is carried out at temperatures ranging from 950 to 1050 °C . The processing time also affects the thickness and hardness of the boride layers . Additionally, the presence of other elements, such as carbon, can influence the formation of iron boride phases .
Eigenschaften
InChI |
InChI=1S/B.2Fe | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDZRQFSRALZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[Fe].[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015517 | |
| Record name | Diiron boride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-85-8 | |
| Record name | Iron boride (Fe2B) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron boride (Fe2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diiron boride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is iron boride (Fe2B) typically formed on steel surfaces?
A1: Iron boride (Fe2B) layers are typically formed on steel surfaces through a high-temperature thermochemical treatment called boriding. This process involves the diffusion of boron atoms into the steel substrate, where they react with iron atoms to form iron borides like Fe2B and FeB. [, , ]
Q2: What are the different methods used for boriding?
A2: Common boriding methods include: * Pack boriding: Packing steel components in a powder mixture containing a boron source (e.g., boron carbide) and an activator (e.g., sodium fluoride). [, ]* Liquid boriding: Immersing steel components in a molten salt bath containing boron compounds. [] * Paste boriding: Applying a boron-rich paste to the steel surface before heat treatment. [, ]* Electron-beam boriding: Utilizing a focused electron beam to enhance boron diffusion into the steel surface. [, ]
Q3: What factors influence the growth kinetics of iron boride layers?
A3: The growth kinetics of iron boride layers are influenced by several factors, including: * Boriding temperature: Higher temperatures accelerate boron diffusion, leading to thicker layers. [, , ]* Boriding time: Longer exposure times also result in thicker layers. [, , ] * Chemical composition of the steel substrate: The presence of alloying elements in the steel can affect boron diffusion rates and the resulting boride layer thickness and composition. [, ]* Boron potential of the boriding medium: A higher boron potential promotes faster diffusion and thicker layers. []
Q4: What is the crystal structure of Fe2B?
A4: Fe2B crystallizes in the tetragonal crystal system, specifically the I4/mcm space group. [] This structure consists of single boron atoms residing within a square antiprismatic coordination environment created by surrounding iron atoms.
Q5: How does the presence of carbon affect the properties of Fe2B?
A5: Carbon can substitute for boron atoms in the Fe2B lattice, affecting its properties. Studies suggest that carbon doping leads to minor lattice strain and influences the physical characteristics of the boride. [] The extent of carbon substitution depends on the temperature, with estimates suggesting it can replace 3–8% of boron atoms. []
Q6: What are the key properties of Fe2B that make it desirable for various applications?
A6: Fe2B is known for its:
- High hardness: This makes it suitable for wear-resistant coatings. [, , , ]
- Good wear resistance: Fe2B coatings can significantly improve the wear resistance of steel components. [, ]
- Corrosion resistance: Depending on the environment, Fe2B can offer improved corrosion resistance compared to untreated steel. []
Q7: What are the main applications of Fe2B coatings?
A7: Fe2B coatings are primarily used to enhance the surface properties of steel components in applications requiring high wear and impact resistance, such as: * Cutting tools: Improving cutting performance and tool life. []* Dies and molds: Enhancing wear resistance and extending service life. [, ]* Gears and bearings: Reducing friction and wear under heavy loads. []* Structural components: Improving surface hardness and wear resistance for applications in demanding environments. []
Q8: How does the presence of Fe2B affect the impact behavior of iron-based composites?
A8: Research on iron-based composites reinforced with boron carbide (B4C) particles found that in-situ synthesized Fe2B phases significantly influence impact properties. [] While Fe2B enhances hardness, excessive B4C content (over 10%) can lead to porosity, negatively impacting contact forces and fracture energy. []
Q9: Can Fe2B be synthesized in nanoparticle form?
A10: Yes, Fe2B nanoparticles can be synthesized using methods like the reduction of iron ions by sodium borohydride. [] These nanoparticles have shown interesting magnetic properties, including superparamagnetism and ferromagnetism. []
Q10: What are some current research areas focusing on Fe2B?
A10: Current research on Fe2B includes:
- Optimizing boriding processes: Researchers are continually exploring ways to improve the efficiency and controllability of boriding processes to tailor the properties of Fe2B layers. [, ]
- Developing novel boriding techniques: New techniques, such as electron-beam boriding, are being investigated to overcome the limitations of traditional methods and achieve specific coating characteristics. [, ]
- Exploring new applications: Researchers are actively seeking to expand the application range of Fe2B by leveraging its unique properties in fields like magnetism and catalysis. []
- Understanding the role of alloying elements: Further research is needed to fully comprehend the influence of various alloying elements on the formation and properties of Fe2B layers. []
Q11: What are the limitations of using Fe2B coatings?
A12: * Brittleness: Like many borides, Fe2B can be brittle, which may limit its application in situations requiring high impact or flexural strength. [, ]* High processing temperatures: Boriding processes typically require high temperatures, which may not be suitable for all steel grades or component geometries. [, , ]* Control over layer thickness and uniformity: Achieving precise control over the thickness and uniformity of Fe2B layers can be challenging, particularly with some boriding methods. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)












